Tranylcypromine hydrazide, cis-
Vue d'ensemble
Description
Tranylcypromine hydrazide, cis- is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is also known by other names such as 2-Phenylcyclopropanecarbohydrazide .
Synthesis Analysis
Based on the mode of action (MOA) of Tranylcypromine and structure of LSD1, divalent Tranylcypromine derivatives with aliphatic and benzylic linkers were designed, synthesized, and evaluated for their LSD1 inhibitory activity . All ten new compounds showed improved activity against LSD1 than Tranylcypromine and GSK2879552 .
Molecular Structure Analysis
Tranylcypromine hydrazide, cis- has a molecular structure characterized by a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .
Chemical Reactions Analysis
Tranylcypromine is a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Physical And Chemical Properties Analysis
Tranylcypromine hydrazide, cis- has a density of 1.2±0.1 g/cm3, a boiling point of 386.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 187.3±22.3 °C .
Applications De Recherche Scientifique
Summary of the Application
Tranylcypromine hydrazide, cis- is used in the synthesis of potent and selective dopamine D3 receptor antagonists . These antagonists are important for the treatment of various neurological diseases, including schizophrenia, Parkinson’s disease, and depression .
Methods of Application or Experimental Procedures
The synthesis of these antagonists involves the use of tranylcypromine. Although tranylcypromine has a low affinity for the rat D3 receptor, the efforts have yielded a compound (1R,2S)-11, which has Ki values of 2.7 and 2.8 nM at the rat and human dopamine D3 receptors, respectively .
Results or Outcomes
The compound (1R,2S)-11 displays respective selectivities of >10000-fold and 223-fold over the rat and human D2 receptors . Evaluation in a β-arrestin functional assay showed that (1R,2S)-11 is a potent and competitive antagonist at the human D3 receptor .
Application in Psychiatry and Neurology
Summary of the Application
Tranylcypromine is a monoamine oxidase inhibitor (MAOI) that is used in the clinical treatment of mood and anxiety disorders . It is particularly effective in patients with refractory depressive symptoms, especially those with ECT-resistance or atypical features .
Methods of Application or Experimental Procedures
Tranylcypromine acts as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Results or Outcomes
A recent meta-analysis of predominantly double-blind randomized trials demonstrated that tranylcypromine has efficacy superior to placebo and comparable to other psychotropics . It is also used in depression that is not responsive to reuptake inhibitor antidepressants, such as the SSRIs, TCAs, or bupropion .
Application in Treatment of Obsessive Compulsive Disorder and Panic Disorder
Summary of the Application
Tranylcypromine has been demonstrated to be effective in treating obsessive compulsive disorder (OCD) and panic disorder . These disorders are characterized by unwanted and intrusive thoughts (obsessions) and repetitive behaviors (compulsions), and sudden periods of intense fear or discomfort (panic attacks), respectively .
Methods of Application or Experimental Procedures
Tranylcypromine acts as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the catabolism of various neurotransmitters . This inhibition increases the levels of these neurotransmitters in the brain, which can help reduce the symptoms of OCD and panic disorder .
Results or Outcomes
Systematic reviews and meta-analyses have reported that tranylcypromine is significantly more effective in the treatment of OCD and panic disorder than placebo . It has efficacy over placebo similar to that of other antidepressants such as tricyclic antidepressants .
Orientations Futures
Tranylcypromine is a useful pharmacophore for lysine-specific demethylase 1 (LSD1) inhibitors . Several compounds with rigid aliphatic linkers demonstrated nanomolar enzymatic and cellular activities, as well as good MAO-A/B selectivity . Further supported by their significant CD86 mRNA expression enhancement effect, divalent Tranylcypromine derivative can be promising lead for new LSD1 inhibitors .
Propriétés
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)NN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tranylcypromine hydrazide, cis- | |
CAS RN |
17364-52-2 | |
Record name | Tranylcypromine hydrazide, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANYLCYPROMINE HYDRAZIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S801P7021 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.